伊马立克伦盐酸盐

概述

描述

It has shown excellent pharmacokinetic profiles in humans and has been effective in the treatment of hypertension, kidney diseases, and heart failure in preclinical studies . Imarikiren hydrochloride is particularly notable for its potential in treating diabetic nephropathy and reducing albuminuria in patients with type 2 diabetes .

科学研究应用

Imarikiren hydrochloride has a wide range of scientific research applications:

Chemistry: It is studied for its unique chemical properties and interactions with other compounds.

Biology: Research focuses on its effects on biological systems, particularly the RAAS pathway.

Medicine: It is being developed as a treatment for hypertension, kidney diseases, heart failure, and diabetic nephropathy

Industry: The compound’s potential for large-scale production and use in pharmaceuticals makes it a subject of industrial research.

作用机制

Imarikiren hydrochloride exerts its effects by directly inhibiting renin, the rate-limiting enzyme of the RAAS pathway . This inhibition leads to a decrease in the production of angiotensin I and subsequently angiotensin II, which are key regulators of blood pressure and fluid balance. By reducing the levels of these molecules, imarikiren hydrochloride helps to lower blood pressure and protect organs such as the heart and kidneys .

安全和危害

Imarikiren hydrochloride has been found to be safe and well-tolerated in clinical trials . In a study evaluating the pharmacokinetics and safety of a single oral dose of Imarikiren in subjects with renal or hepatic impairment, no deaths or serious adverse events were observed . All adverse events were mild or moderate in intensity .

未来方向

The findings from clinical trials suggest that further clinical development of a once-daily Imarikiren regimen is warranted . The drug has shown promise in the treatment of hypertension, kidney diseases, and heart failure, and its efficacy is being investigated not only in acute treatment of hypertensive emergencies and acute heart failure, but also for blood pressure control and cardioprotection during dialysis .

准备方法

The synthetic routes and reaction conditions for imarikiren hydrochloride are not extensively detailed in the available literature. it is known that the compound is available as an injection, which is unusual for such a drug . The industrial production methods likely involve standard pharmaceutical synthesis techniques, including the preparation of the hydrochloride salt to enhance its stability and solubility.

化学反应分析

Imarikiren hydrochloride primarily functions as a direct renin inhibitor, targeting the renin-angiotensin-aldosterone system (RAAS). The types of reactions it undergoes include:

Oxidation and Reduction: These reactions are common in the metabolic pathways of many pharmaceutical compounds.

Substitution Reactions: These may occur during the synthesis of the compound or its metabolic breakdown.

Hydrolysis: This reaction could be involved in the metabolic degradation of the compound.

Common reagents and conditions used in these reactions would include standard laboratory chemicals and conditions suitable for pharmaceutical synthesis and metabolic studies. The major products formed from these reactions would be the metabolites of imarikiren hydrochloride, which are studied to understand its pharmacokinetics and pharmacodynamics .

相似化合物的比较

Imarikiren hydrochloride is compared with other direct renin inhibitors and RAAS inhibitors, such as aliskiren and angiotensin-converting enzyme (ACE) inhibitors . Similar compounds include:

Aliskiren: Another direct renin inhibitor used for hypertension.

ACE Inhibitors: Such as enalapril and lisinopril, which inhibit the conversion of angiotensin I to angiotensin II.

Angiotensin Receptor Blockers (ARBs): Such as losartan and valsartan, which block the effects of angiotensin II.

Imarikiren hydrochloride is unique due to its long-acting nature and excellent pharmacokinetic profile, making it a promising candidate for treating various cardiovascular and renal diseases .

属性

IUPAC Name |

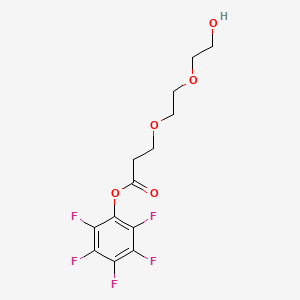

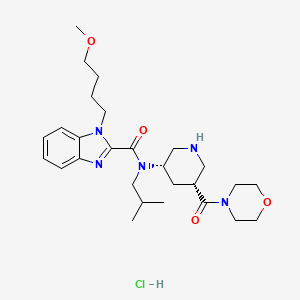

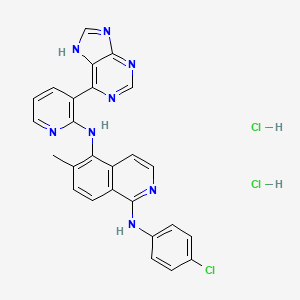

1-(4-methoxybutyl)-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholine-4-carbonyl)piperidin-3-yl]benzimidazole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N5O4.ClH/c1-20(2)19-32(22-16-21(17-28-18-22)26(33)30-11-14-36-15-12-30)27(34)25-29-23-8-4-5-9-24(23)31(25)10-6-7-13-35-3;/h4-5,8-9,20-22,28H,6-7,10-19H2,1-3H3;1H/t21-,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXOYQIZZIWCHH-NSLUPJTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CC(CNC1)C(=O)N2CCOCC2)C(=O)C3=NC4=CC=CC=C4N3CCCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN([C@H]1C[C@H](CNC1)C(=O)N2CCOCC2)C(=O)C3=NC4=CC=CC=C4N3CCCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1202269-24-6 | |

| Record name | TAK-272 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202269246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMARIKIREN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NE31CW68S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

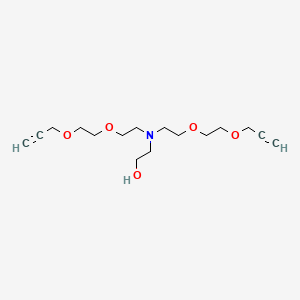

![3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid](/img/structure/B608002.png)

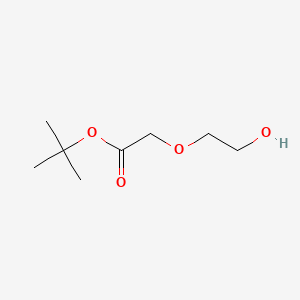

![Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate](/img/structure/B608003.png)